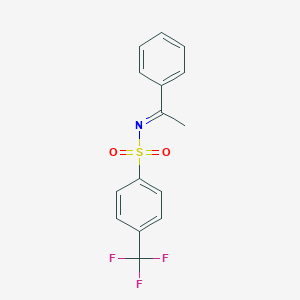
N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C15H12F3NO2S It is known for its unique structural features, which include a phenylethylidene group and a trifluoromethyl group attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 1-phenylethylidene and trifluoromethylating agents. One common method includes the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Addition Reactions: The phenylethylidene group can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation can produce sulfonic acids or sulfoxides.
Scientific Research Applications
N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenylethylidene)-benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
N-(1-Phenylethylidene)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical behavior and applications.
Uniqueness
N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C15H12F3NO2S |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(NE)-N-(1-phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H12F3NO2S/c1-11(12-5-3-2-4-6-12)19-22(20,21)14-9-7-13(8-10-14)15(16,17)18/h2-10H,1H3/b19-11+ |
InChI Key |
VLRNPLBAXHBPCL-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















